
(S)-tert-Butyl morpholine-3-carboxylate
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Overview
Description
(S)-tert-Butyl morpholine-3-carboxylate is a chemical compound with the molecular formula C10H19NO4. It is a derivative of morpholine, a six-membered ring containing both nitrogen and oxygen atoms. The tert-butyl group attached to the morpholine ring provides steric hindrance, which can influence the compound’s reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-tert-Butyl morpholine-3-carboxylate can be synthesized through various methods. One common approach involves the reaction of morpholine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
In an industrial setting, the production of tert-butyl morpholine-3-carboxylate may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction conditions can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl morpholine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of morpholine.
Reduction: Reduced morpholine derivatives.
Substitution: Substituted morpholine compounds with various functional groups.
Scientific Research Applications
(S)-tert-Butyl morpholine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of tert-butyl morpholine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The pathways involved in its reactivity include nucleophilic substitution and addition reactions .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-oxopiperidine-1-carboxylate
- Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate
- Tert-butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate
Uniqueness
(S)-tert-Butyl morpholine-3-carboxylate is unique due to its specific structure, which combines the morpholine ring with a tert-butyl group. This combination provides distinct steric and electronic properties, making it a valuable compound in various chemical reactions and applications .
Biological Activity
(S)-tert-Butyl morpholine-3-carboxylate is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with related compounds.
Chemical Structure and Properties
This compound is characterized by a morpholine ring, a tert-butyl ester group, and a carboxylate functional group. Its molecular formula is C11H19NO2, with a molecular weight of 203.29 g/mol. The compound typically appears as a white to off-white crystalline powder and is soluble in polar solvents such as water and ethanol.
Biological Activity
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Although specific data on this compound's activity is limited, morpholine derivatives are generally known for their diverse pharmacological properties, including:
- Antimicrobial Activity : Morpholine derivatives have shown potential as antimicrobial agents, impacting the growth of various bacterial strains.
- Anticancer Properties : Some studies suggest that morpholine-based compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : The compound may interact with specific enzymes, potentially inhibiting their activity and affecting metabolic pathways.
While the precise mechanism of action for this compound remains to be fully elucidated, it is hypothesized that it may exert its effects through:
- Binding to Enzymes : Similar compounds have been shown to bind to active sites of enzymes, blocking substrate access and inhibiting enzymatic reactions.
- Modulation of Receptors : The compound may interact with specific receptors involved in cellular signaling pathways, influencing physiological responses.
Synthesis
The synthesis of this compound can be achieved through several methods, typically involving the reaction of morpholine derivatives with tert-butyl esters or carboxylic acids under appropriate conditions. The following general reaction scheme outlines one synthetic route:
- Starting Materials : Morpholine and tert-butyl chloroacetate.
- Reaction Conditions : Conducted in the presence of a base such as triethylamine.
- Product Formation : The reaction yields this compound along with by-products that can be removed through purification techniques such as recrystallization.
Comparative Analysis
To better understand the potential applications of this compound, it is useful to compare it with other morpholine derivatives. The following table summarizes some similar compounds along with their notable features:
Compound Name | CAS Number | Similarity | Notable Features |
---|---|---|---|
(R)-4-tert-Butoxycarbonylmorpholine-3-carboxylic acid | 869681-70-9 | 1.00 | Enantiomeric variant |
(S)-4-tert-Butoxycarbonylmorpholine-3-carboxylic acid | 783350-37-8 | 1.00 | Enantiomeric variant |
(R)-4-tert-Butyl 3-methylmorpholine-3,4-dicarboxylate | 885321-46-0 | 0.98 | Contains additional methyl group |
tert-Butyl 3-formylmorpholine-4-carboxylate | 833474-06-9 | 0.93 | Contains formyl group |
Case Studies and Research Findings
Several studies have investigated the biological activities of morpholine derivatives similar to this compound. For instance:
- Antimicrobial Studies : A series of morpholine derivatives were assessed for their antimicrobial properties against various bacterial strains, showing promising results that warrant further investigation .
- Anticancer Activity : Research has indicated that modifications on the morpholine ring can enhance the anticancer activity of these compounds by altering their interaction with target proteins involved in cancer cell growth .
Properties
IUPAC Name |
tert-butyl morpholine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-9(2,3)13-8(11)7-6-12-5-4-10-7/h7,10H,4-6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTJBNPAWSNUZIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1COCCN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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